4-(Ethoxycarbonyl)benzoic acid

Vue d'ensemble

Description

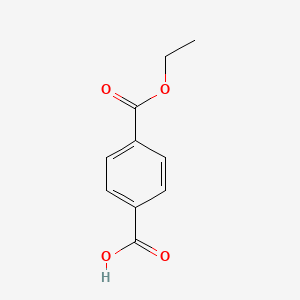

4-(Ethoxycarbonyl)benzoic acid, also known as ethyl 4-carboxybenzoate, is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid where the carboxyl group is esterified with ethanol. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-(Ethoxycarbonyl)benzoic acid can be synthesized through the esterification of 4-carboxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Ethoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid using aqueous acid or base.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration, bromine for bromination.

Major Products Formed:

Hydrolysis: 4-carboxybenzoic acid and ethanol.

Reduction: 4-(hydroxymethyl)benzoic acid.

Substitution: 4-nitrobenzoic acid or 4-bromobenzoic acid, depending on the substituent introduced.

Applications De Recherche Scientifique

4-(Ethoxycarbonyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and other complex molecules.

Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the production of drugs and diagnostic agents.

Industry: The compound is employed in the manufacture of dyes, pigments, and plasticizers.

Mécanisme D'action

The mechanism of action of 4-(Ethoxycarbonyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a precursor that undergoes various chemical transformations to yield desired products. The ester group can be hydrolyzed or reduced, and the aromatic ring can participate in substitution reactions, making it a versatile intermediate.

Comparaison Avec Des Composés Similaires

4-Carboxybenzoic acid: The parent compound, which lacks the ethoxycarbonyl group.

Ethyl benzoate: An ester of benzoic acid with ethanol, but without the carboxyl group on the aromatic ring.

Methyl 4-carboxybenzoate: Similar to 4-(Ethoxycarbonyl)benzoic acid but with a methyl ester group instead of an ethyl ester.

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications where the ethyl ester functionality is desired, such as in the synthesis of certain polymers and pharmaceuticals.

Activité Biologique

4-(Ethoxycarbonyl)benzoic acid, also known as 4-[(ethoxycarbonyl)oxy]benzoic acid, is a benzoic acid derivative that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 194.18 g/mol

- CAS Number : 713-57-5

- Structure : The compound features an ethoxycarbonyl group attached to the para position of the benzoic acid moiety, which influences its biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, including cholinesterases, which are crucial in neurotransmitter regulation. This inhibition can potentially lead to therapeutic effects in neurodegenerative diseases .

- Antioxidant Activity : Like many benzoic acid derivatives, it exhibits antioxidant properties, which may help mitigate oxidative stress in biological systems .

- Protein Interaction : Research indicates that derivatives of benzoic acid can modulate protein degradation pathways, particularly the ubiquitin-proteasome pathway and autophagy-lysosome pathway, enhancing cellular proteostasis .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Studies have indicated its efficacy in inhibiting bacterial growth and fungal infections, making it a candidate for developing new antimicrobial agents .

Antidiabetic Effects

Research has suggested that this compound may possess antidiabetic properties by modulating glucose metabolism and improving insulin sensitivity. This effect is particularly significant in the context of metabolic disorders.

Cytotoxicity and Antitumor Activity

The compound has shown promise in cytotoxicity assays against cancer cell lines. It appears to induce apoptosis in certain types of cancer cells, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Propriétés

IUPAC Name |

4-ethoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFVYWCDAKWKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221457 | |

| Record name | 1,4-Benzenedicarboxylic acid, monoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-57-5 | |

| Record name | Monoethyl terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, monoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOETHYL TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S78Y8ZUH8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.